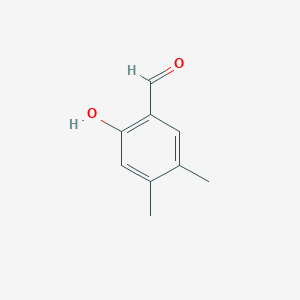

2-Hydroxy-4,5-dimethylbenzaldehyde

Beschreibung

The exact mass of the compound 2-Hydroxy-4,5-dimethylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-4,5-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4,5-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxy-4,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFKERWVXUISSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428273 | |

| Record name | 2-hydroxy-4,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1666-03-1 | |

| Record name | 2-Hydroxy-4,5-dimethylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1666-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxy-4,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4,5-dimethylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-4,5-dimethylbenzaldehyde CAS number and properties

An In-Depth Technical Guide to 2-Hydroxy-4,5-dimethylbenzaldehyde

This guide provides a comprehensive technical overview of 2-Hydroxy-4,5-dimethylbenzaldehyde (CAS No: 1666-03-1), a key aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and safe handling protocols, grounding all information in established scientific principles and authoritative data.

Introduction: A Versatile Building Block

2-Hydroxy-4,5-dimethylbenzaldehyde is a substituted phenolic aldehyde whose utility in organic synthesis stems from its distinct trifunctional nature: a nucleophilic hydroxyl group, an electrophilic aldehyde, and an activated aromatic ring. This specific arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecular architectures, including heterocyclic systems and potential pharmaceutical agents. Its structural similarity to other naturally occurring and synthetic benzaldehydes positions it as a compound of interest for creating analogues and derivatives in medicinal chemistry and materials science.

Section 1: Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound dictate its handling, reaction conditions, and purification strategies. The properties of 2-Hydroxy-4,5-dimethylbenzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 1666-03-1 | |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.18 g/mol | |

| Appearance | Powder | |

| Melting Point | 67-70 °C | |

| InChI Key | PWFKERWVXUISSK-UHFFFAOYSA-N | |

| Storage Temperature | Room Temperature |

Section 2: Synthesis Protocol and Mechanistic Rationale

The regioselective introduction of a formyl group onto a phenol ring is a cornerstone of aromatic chemistry. The synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde is most effectively achieved via the ortho-formylation of 3,4-dimethylphenol. The Reimer-Tiemann reaction is a classic and reliable method for this transformation.

Causality of Method Selection: The Reimer-Tiemann reaction is chosen for its ability to selectively introduce an aldehyde group ortho to a hydroxyl group. Under basic conditions, chloroform is converted to dichlorocarbene (:CCl₂), a highly reactive electrophile. The phenoxide ion, being more nucleophilic than the neutral phenol, attacks the dichlorocarbene. The ortho position is sterically accessible and electronically activated by the hydroxyl group, favoring formylation at this site.

Caption: Workflow for the synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde.

Detailed Experimental Protocol: Reimer-Tiemann Formylation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dimethylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (4.0 eq).

-

Temperature Control: Heat the mixture to 60-70°C with continuous stirring to ensure the complete formation of the sodium phenoxide salt.

-

Reagent Addition: Add chloroform (1.5 eq) dropwise via the dropping funnel over a period of 1-2 hours. The reaction is exothermic; maintain the temperature within the specified range.

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the dark mixture with dilute hydrochloric acid (HCl) until it is acidic (pH ~2-3). This step hydrolyzes the intermediate and precipitates the product.

-

Purification: The resulting crude product can be purified by steam distillation or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-4,5-dimethylbenzaldehyde.

Section 3: Applications in Chemical Synthesis

The true value of 2-Hydroxy-4,5-dimethylbenzaldehyde lies in its potential as a versatile intermediate. Its functional groups serve as handles for constructing a variety of important chemical scaffolds.

-

Heterocycle Synthesis: The ortho-hydroxyaldehyde structure is an ideal precursor for synthesizing oxygen-containing heterocycles. For instance, through condensation reactions with active methylene compounds (like malonic acid derivatives in the Knoevenagel condensation), it can be converted into substituted coumarins.[2]

-

Chalcone Formation: Base-catalyzed Claisen-Schmidt condensation with various acetophenones yields chalcones.[2] These compounds are known for their broad spectrum of biological activities and serve as intermediates for flavonoids and other related structures.

-

Schiff Base and Ligand Synthesis: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds are important in coordination chemistry as ligands for metal complexes and have applications in catalysis and materials science.

Caption: Key synthetic pathways originating from 2-Hydroxy-4,5-dimethylbenzaldehyde.

While direct applications in drug development for this specific molecule are not extensively documented in the provided search results, a structurally similar compound, 4-Hydroxy-3,5-dimethylbenzaldehyde, is a known intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment.[3] This highlights the potential of the hydroxy-dimethylbenzaldehyde scaffold in constructing complex, biologically active molecules.

Section 4: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical intermediate. The hazard profile for 2-Hydroxy-4,5-dimethylbenzaldehyde is summarized by its GHS classification.

| Hazard Information | GHS Classification | Source |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338, P405, P501 |

Self-Validating Laboratory Protocol:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Avoid direct contact with skin and eyes.[5] Do not breathe dust.[5] Prevent dust formation during transfer and weighing.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term stability, storing under an inert atmosphere is recommended.[5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

2-Hydroxy-3,5-dimethylbenzaldehyde. PubChem. [Link]

-

2-Hydroxy-4,5-dimethoxybenzaldehyde. PubChem. [Link]

-

Preparation method of 2,5-dihydroxybenzaldehyde. Patsnap. [Link]

-

Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Carl ROTH. [Link]

-

2-Hydroxy-4,6-dimethylbenzaldehyde. Chemsrc. [Link]

-

3,5-Dimethyl-4-hydroxybenzaldehyde. PubChem. [Link]

- An Improved Process for the Preparation of 2-Hydroxy-4-Methoxy-Benzaldehyde.

-

Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. [Link]

-

4-Hydroxy-2,5-dimethyl-benzaldehyde. ChemBK. [Link]

-

Exploring 4-Hydroxy-3,5-Dimethylbenzaldehyde: Properties and Applications. APICMO. [Link]

-

Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Royal Society of Chemistry. [Link]

-

2,4-Dimethylbenzaldehyde. PubChem. [Link]

-

The Versatile Applications of 4-Hydroxy-3,5-dimethylbenzaldehyde in Industry. LinkedIn. [Link]

-

2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

Sources

Synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde from starting materials

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde

Introduction

2-Hydroxy-4,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical, fragrance, and fine chemical industries. Its structure, featuring a hydroxyl group and an aldehyde ortho to each other, along with methyl groups activating the aromatic ring, makes it a versatile building block for constructing heterocyclic compounds, Schiff bases, and other molecular scaffolds.

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-Hydroxy-4,5-dimethylbenzaldehyde, starting from the commercially available precursor, 3,4-dimethylphenol. We will delve into the mechanistic underpinnings of two classical formylation reactions—the Duff reaction and the Reimer-Tiemann reaction—offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, practical, and scientifically grounded resource for the synthesis of this important compound.

Chapter 1: Retrosynthetic Analysis and Starting Material

The logical and most direct synthetic approach to 2-Hydroxy-4,5-dimethylbenzaldehyde involves the regioselective formylation of 3,4-dimethylphenol. The hydroxyl group of the phenol is a strong ortho-, para-director for electrophilic aromatic substitution. Since the para position relative to the hydroxyl group is occupied by a methyl group, electrophilic attack is directed to the two available ortho positions (C2 and C6). The electronic and steric environment favors formylation at the C2 position, leading to the desired product.

Starting Material: 3,4-Dimethylphenol (also known as 4-Hydroxy-o-xylene)

-

CAS Number: 95-65-8

-

Molecular Formula: C₈H₁₀O

-

Properties: It is a crystalline solid with a melting point of 65-68 °C. Its electron-rich aromatic ring, activated by the hydroxyl and two methyl groups, makes it an excellent substrate for electrophilic formylation reactions.

Caption: Retrosynthetic approach for the target molecule.

Chapter 2: The Duff Reaction Pathway

The Duff reaction is a classic method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA or hexamine) as the formylating agent in an acidic, non-aqueous medium.[1][2] It is particularly effective for activated phenols and is known for its high ortho-selectivity.[1]

Mechanism and Scientific Rationale

The reaction proceeds through a multi-step mechanism. First, the acidic medium (often glyceroboric acid, formed in situ from glycerol and boric acid) facilitates the decomposition of hexamine to generate an electrophilic iminium ion species (CH₂=N⁺HR). The electron-rich 3,4-dimethylphenol then undergoes electrophilic aromatic substitution, attacking the iminium ion preferentially at the ortho position (C2). This preference is driven by the strong activating effect of the hydroxyl group. The resulting aminomethylated phenol undergoes a series of intramolecular redox reactions and isomerizations, ultimately leading to a Schiff base intermediate. The final step involves acidic hydrolysis of this intermediate during workup to unmask the aldehyde functionality.[1][3]

Caption: Simplified mechanism of the Duff Reaction.

Experimental Protocol: Duff Reaction

This protocol is adapted from established procedures for the formylation of phenols.[3]

-

Preparation of the Reaction Medium: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine glycerol (200 mL) and boric acid (35 g). Heat the mixture to 150-160 °C with stirring until the boric acid dissolves completely, forming glyceroboric acid.

-

Addition of Reactants: In a separate beaker, intimately mix 3,4-dimethylphenol (25 g, 0.205 mol) and hexamethylenetetramine (40 g, 0.285 mol).

-

Reaction Execution: Gradually add the phenol/hexamine mixture to the hot glyceroboric acid over 20-30 minutes, ensuring the temperature remains at 155-160 °C. After the addition is complete, maintain the reaction at this temperature for an additional 20 minutes. The mixture will become viscous and turn a dark reddish-brown.

-

Hydrolysis: Cool the reaction mixture to 90 °C. Cautiously add a solution of 50 mL of concentrated sulfuric acid in 250 mL of water. The addition is exothermic. Heat the resulting solution to boiling for 10-15 minutes to complete the hydrolysis of the intermediate.

-

Workup and Purification:

-

Cool the mixture and subject it to steam distillation. The product, 2-Hydroxy-4,5-dimethylbenzaldehyde, is steam-volatile.

-

Collect the distillate until it is no longer cloudy. The product often solidifies in the condenser and receiving flask.

-

Filter the collected solid product, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from aqueous ethanol.

-

Chapter 3: The Reimer-Tiemann Reaction Pathway

The Reimer-Tiemann reaction is another cornerstone method for the ortho-formylation of phenols.[4][5] It employs chloroform (CHCl₃) and a strong base, typically aqueous sodium or potassium hydroxide, to achieve formylation.[6]

Mechanism and Scientific Rationale

The key to the Reimer-Tiemann reaction is the in-situ generation of a highly reactive electrophile, dichlorocarbene (:CCl₂). The strong base deprotonates chloroform to form the trichloromethanide anion (⁻CCl₃), which rapidly undergoes alpha-elimination to yield dichlorocarbene.[4][5]

Simultaneously, the base also deprotonates the 3,4-dimethylphenol to form the corresponding phenoxide ion. The negative charge of the phenoxide is delocalized into the aromatic ring, making it highly nucleophilic and activated towards electrophilic attack.[4] The electron-deficient dichlorocarbene is attacked by the electron-rich phenoxide ring, preferentially at the ortho position. The resulting dichloromethyl-substituted intermediate is then hydrolyzed by the aqueous base to form the final aldehyde product.[4][6]

Caption: Simplified mechanism of the Reimer-Tiemann Reaction.

Experimental Protocol: Reimer-Tiemann Reaction

This protocol is based on general procedures for the Reimer-Tiemann reaction.[6][7]

-

Preparation of Reactants: In a large three-necked flask fitted with a high-efficiency condenser, mechanical stirrer, and dropping funnel, dissolve 3,4-dimethylphenol (24.4 g, 0.2 mol) in 150 mL of 20% aqueous sodium hydroxide solution.

-

Reaction Execution: Heat the solution to 60-70 °C with vigorous stirring. Add chloroform (48 g, 0.4 mol) dropwise from the dropping funnel over 1-2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature.

-

Completion: After the addition is complete, continue stirring at 60-70 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess chloroform by steam distillation or rotary evaporation.

-

Acidify the remaining aqueous solution carefully with dilute sulfuric acid or hydrochloric acid to a pH of 4-5. The product will precipitate as a solid or oil.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether; 3 x 100 mL).

-

Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

-

Chapter 4: Comparative Analysis of Synthetic Routes

The choice between the Duff and Reimer-Tiemann reactions often depends on laboratory capabilities, desired scale, and tolerance for specific reagents and conditions.

| Feature | Duff Reaction | Reimer-Tiemann Reaction |

| Formyl Source | Hexamethylenetetramine (HMTA) | Chloroform (CHCl₃) |

| Medium | Anhydrous, acidic (e.g., glycerol/boric acid, TFA) | Biphasic, strongly basic (aq. NaOH/KOH) |

| Temperature | High (typically 150-160 °C) | Moderate (typically 60-70 °C) |

| Regioselectivity | Generally high for ortho-product[1][2] | Good for ortho-product, but para-isomer possible[6] |

| Yield | Variable, often modest (15-25%)[3][8] | Variable, often modest to good (20-60%) |

| Workup | Often involves steam distillation; can be straightforward[3] | Requires removal of excess chloroform, acidification, and extraction |

| Safety/Handling | High temperatures; viscous medium | Use of chloroform (toxic, volatile); exothermic reaction |

| Scalability | Can be challenging due to high viscosity and temperature | More readily scalable with appropriate temperature control |

Chapter 5: Purification and Characterization

Purification

Regardless of the synthetic route, the crude product requires purification.

-

Recrystallization: An effective method for solid products. A mixed solvent system like ethanol/water is often suitable.

-

Steam Distillation: As mentioned in the Duff protocol, this is an excellent method for separating the volatile aldehyde product from non-volatile tars and starting materials.[3]

-

Column Chromatography: For removing closely related isomers or byproducts, chromatography on silica gel using a hexane/ethyl acetate gradient is standard.

Spectroscopic Characterization

The identity and purity of the final product, 2-Hydroxy-4,5-dimethylbenzaldehyde, must be confirmed by spectroscopic methods. The expected data are as follows:

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~11.0 (s, 1H, -OH), ~9.8 (s, 1H, -CHO), ~7.2 (s, 1H, Ar-H), ~6.8 (s, 1H, Ar-H), ~2.2 (s, 3H, -CH₃), ~2.1 (s, 3H, -CH₃). (Note: Aromatic protons will appear as singlets due to their substitution pattern. The phenolic proton is broad and may exchange with D₂O). |

| ¹³C NMR | δ (ppm): ~195 (-CHO), ~160 (C-OH), ~145 (C-CH₃), ~138 (C-CH₃), ~125 (Ar C-H), ~120 (Ar C-CHO), ~118 (Ar C-H), ~20 (-CH₃), ~18 (-CH₃). |

| FT-IR | ν (cm⁻¹): 3200-3400 (broad, O-H stretch), 2900-3000 (C-H stretch), 1650-1670 (strong, C=O stretch of aldehyde), 1580-1600 (C=C aromatic stretch). |

| Mass Spec (EI) | m/z: 150 (M⁺), 149 (M-H)⁺, 121 (M-CHO)⁺. |

Note: The exact chemical shifts and peak positions can vary slightly depending on the solvent and instrument used. The data provided are estimates based on analogous structures.[9][10]

Conclusion

The synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde from 3,4-dimethylphenol is most practically achieved via electrophilic ortho-formylation. Both the Duff reaction and the Reimer-Tiemann reaction represent viable and well-documented pathways.

-

The Duff reaction offers high ortho-selectivity and a relatively simple workup via steam distillation, but it requires high temperatures and can result in lower yields.[3]

-

The Reimer-Tiemann reaction operates under milder temperature conditions and may offer higher yields, but it involves handling hazardous chloroform and requires a more involved biphasic workup procedure.[4][6]

The selection of the optimal method will depend on the specific requirements of the research or development project, balancing factors such as available equipment, scale, safety protocols, and desired yield. In either case, careful execution and purification are paramount to obtaining a high-purity product suitable for subsequent applications.

References

-

Duff reaction - Wikipedia. Available at: [Link]

-

Duff Reaction. Available at: [Link]

-

Duff Reaction - SynArchive. Available at: [Link]

-

Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. Available at: [Link]

-

Reimer–Tiemann reaction - Wikipedia. Available at: [Link]

-

THE REIhtER-TIEMANN REACTION - Sciencemadness. Available at: [Link]

-

What is the Reimer-Tiemann reaction? - Quora. Available at: [Link]

-

Reimer Tiemann Reaction Mechanism - BYJU'S. Available at: [Link]

-

Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. Available at: [Link]

-

ortho-Formylation of phenols - Organic Syntheses Procedure. Available at: [Link]

-

The Duff Reaction: Researching A Modification - The ScholarShip. Available at: [Link]

-

Preparation method of 2,5-dihydroxybenzaldehyde - Eureka | Patsnap. Available at: [Link]

-

ortho-Formylation of oxygenated phenols | Request PDF - ResearchGate. Available at: [Link]

- Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

-

Formylation - Common Conditions. Available at: [Link]

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Available at: [Link]

-

ChemInform Abstract: Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF - ResearchGate. Available at: [Link]

-

Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde - Sciencemadness Discussion Board. Available at: [Link]

-

Exploring 4-Hydroxy-3,5-Dimethylbenzaldehyde: Properties and Applications. Available at: [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Available at: [Link]

-

2,5-Dimethoxy-4-hydroxy-benzaldehyde - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

The Versatile Applications of 4-Hydroxy-3,5-dimethylbenzaldehyde in Industry. Available at: [Link]

-

(PDF) 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review - ResearchGate. Available at: [Link]

-

2-Hydroxy-4-methoxybenzaldehyde - Wikipedia. Available at: [Link]

-

2-Hydroxy-4,6-dimethylbenzaldehyde | C9H10O2 | CID 591070 - PubChem. Available at: [Link]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. scholarworks.uni.edu [scholarworks.uni.edu]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Physical and chemical properties of 2-Hydroxy-4,5-dimethylbenzaldehyde

An In-Depth Technical Guide to 2-Hydroxy-4,5-dimethylbenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical and chemical properties of 2-Hydroxy-4,5-dimethylbenzaldehyde. The information presented herein is synthesized from established chemical data and safety information to provide a reliable foundation for its application in laboratory and industrial settings.

Compound Identification and Molecular Structure

2-Hydroxy-4,5-dimethylbenzaldehyde is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl group, an aldehyde group, and two methyl groups.

-

Chemical Name: 2-Hydroxy-4,5-dimethylbenzaldehyde

-

CAS Number: 1666-03-1[1]

-

Molecular Formula: C₉H₁₀O₂[2]

-

Synonyms: 4,5-Dimethyl-2-hydroxybenzaldehyde

The strategic placement of the hydroxyl group ortho to the aldehyde functionality allows for intramolecular hydrogen bonding, which influences its chemical behavior and physical properties. The methyl groups at positions 4 and 5 contribute to its lipophilicity and steric profile.

Caption: Conceptual workflow for the synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde.

Experimental Protocol (Hypothetical):

-

Reaction Setup: Dissolve 3,4-dimethylphenol in an aqueous solution of sodium hydroxide.

-

Addition of Reagent: While heating the mixture (e.g., 60-70°C), add chloroform dropwise over several hours. [3][4]The reaction is held at this temperature to drive the formation of the dichlorocarbene intermediate and subsequent formylation.

-

Workup: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., HCl) to neutralize excess base and protonate the phenoxide. [4]4. Extraction: Extract the product from the aqueous layer using an organic solvent like ether or dichloromethane.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product. [5]

Analytical Methodologies

Accurate characterization and quantification are critical. The following protocols, adapted from established methods for similar benzaldehyde derivatives, can be applied. [6][7][8]

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis and structural verification.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy [6]1. Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). 2. ¹H NMR Acquisition: Acquire the proton NMR spectrum, typically with a spectral width of 16 ppm and a relaxation delay of 1.0 s. 3. ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum with a wider spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 2.0 s). 4. Analysis: Analyze chemical shifts, integration (for ¹H), and splitting patterns to confirm the proton and carbon environments, validating the molecular structure.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy [6][9]1. Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with spectroscopic grade KBr and pressing it into a thin, transparent disk. 2. Data Acquisition: Collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32) to enhance the signal-to-noise ratio. 3. Analysis: Identify characteristic absorption peaks corresponding to the functional groups (O-H, C=O, C-H, etc.) to confirm the compound's identity.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis [8]1. Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter. 2. Instrumentation and Conditions:

- Column: C18 reversed-phase column.

- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), potentially with a small amount of acid like acetic acid to improve peak shape.

- Detection: UV detector set to an appropriate wavelength determined from the UV-Vis spectrum.

- Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the relative area of the main peak.

Applications in Research and Drug Development

Substituted hydroxybenzaldehydes are valuable intermediates in organic synthesis, particularly in the pharmaceutical and fine chemical industries. [10][11][12]

-

Pharmaceutical Intermediate: Analogous compounds, such as 4-Hydroxy-3,5-dimethylbenzaldehyde, serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) like the HIV drug Etravirine. [10]The functional groups of 2-Hydroxy-4,5-dimethylbenzaldehyde make it a prime candidate for similar roles as a building block in multi-step syntheses.

-

Precursor for Biologically Active Molecules: The aldehyde group is a reactive handle for creating Schiff bases and chalcones, classes of compounds known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. [5][13]* Flavor and Fragrance Industry: As an isomer of vanillin, it and related compounds are of interest as flavoring agents and fragrances. [12][13]

Safety and Handling

Based on available Safety Data Sheets (SDS) for this and structurally similar compounds, 2-Hydroxy-4,5-dimethylbenzaldehyde is considered hazardous.

-

Hazard Statements:

-

H315: Causes skin irritation. [1][14] * H319: Causes serious eye irritation. [1][14] * H335: May cause respiratory irritation. [1][15]* Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. [16][14]Do not breathe dust. [16]Use only in a well-ventilated area. [17] * Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and appropriate clothing. [14][18] * First Aid:

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical attention. [14] * Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [16]

-

-

References

-

PubChem. (n.d.). 2-Hydroxy-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3,5-dimethylbenzaldehyde. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2,5-dihydroxybenzaldehyde. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. Retrieved from [Link]

- Indian Patents. (n.d.). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-hydroxy-4,5-dimethylbenzaldehyde (C9H10O2). Retrieved from [Link]

-

A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001, October 26). Retrieved from [Link]

-

Scilit. (n.d.). Spectral analysis (FT-IR, FT-Raman, UV and NMR), molecular docking, ADMET properties and computational studies: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4,6-dimethylbenzaldehyde. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Hydroxy-2,5-dimethyl-benzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

-

NIH. (2024, February 26). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 2,4-Dimethylbenzaldehyde (HMDB0032142). Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

-

Supporting Information. (n.d.). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. Retrieved from [Link]

-

ResearchGate. (2025, August 5). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID. Retrieved from [Link]

Sources

- 1. 2-hydroxy-4,5-dimethylbenzaldehyde | 1666-03-1 [sigmaaldrich.com]

- 2. PubChemLite - 2-hydroxy-4,5-dimethylbenzaldehyde (C9H10O2) [pubchemlite.lcsb.uni.lu]

- 3. allindianpatents.com [allindianpatents.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 2-Hydroxy-4,5-dimethoxybenzaldehyde | C9H10O4 | CID 10986908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

2-Hydroxy-4,5-dimethylbenzaldehyde structural information and molecular formula

An In-Depth Technical Guide to 2-Hydroxy-4,5-dimethylbenzaldehyde: Structure, Properties, and Synthesis

Compound Identification and Overview

2-Hydroxy-4,5-dimethylbenzaldehyde is a disubstituted aromatic aldehyde. As a derivative of salicylaldehyde, it possesses a hydroxyl group ortho to the aldehyde function, a structural motif crucial for its reactivity and utility as a precursor in organic synthesis. This guide provides a comprehensive overview of its structural characteristics, physicochemical properties, a probable synthetic pathway, and potential applications relevant to researchers in chemistry and drug development.

The compound's identity is established by several key identifiers, summarized below for clarity and precise reference.

| Identifier | Value | Source |

| IUPAC Name | 2-hydroxy-4,5-dimethylbenzaldehyde | |

| CAS Number | 1666-03-1 | |

| Molecular Formula | C₉H₁₀O₂ | [1] |

| Molecular Weight | 150.18 g/mol | |

| Canonical SMILES | CC1=CC(=C(C=C1C)O)C=O | [1] |

| InChI | 1S/C9H10O2/c1-6-3-8(5-10)9(11)4-7(6)2/h3-5,11H,1-2H3 | [1] |

| InChIKey | PWFKERWVXUISSK-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

The physical state and stability of a compound are critical for its handling, storage, and application in experimental settings. 2-Hydroxy-4,5-dimethylbenzaldehyde is typically supplied as a powder and is stable under standard room temperature conditions.

| Property | Value | Source |

| Physical Form | Powder | |

| Melting Point | 67-70 °C | |

| Storage Temperature | Room Temperature |

Predicted Spectroscopic Data

Mass spectrometry is a cornerstone technique for molecular identification. The predicted collision cross-section (CCS) values provide an additional layer of characterization, particularly useful in advanced analytical workflows like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 151.07536 | 127.2 | [1] |

| [M+Na]⁺ | 173.05730 | 137.4 | [1] |

| [M-H]⁻ | 149.06080 | 130.7 | [1] |

Synthesis Pathway: Reimer-Tiemann Formylation

The synthesis of hydroxybenzaldehydes from phenols is a classic and well-established transformation in organic chemistry. For 2-Hydroxy-4,5-dimethylbenzaldehyde, the most logical and field-proven synthetic approach is the Reimer-Tiemann reaction , starting from 3,4-dimethylphenol.

Causality of Experimental Choice: The Reimer-Tiemann reaction is selected for its directness in introducing a formyl (-CHO) group onto a phenolic ring, primarily at the ortho position. The reaction proceeds by generating highly reactive dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide ion attacks the electrophilic carbene, and subsequent hydrolysis yields the aldehyde. This method is authoritative for ortho-formylation of phenols.[2][3]

Caption: Mechanism of the Reimer-Tiemann reaction for synthesizing 2-Hydroxy-4,5-dimethylbenzaldehyde.

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

This protocol is a self-validating system designed for reproducibility and safety in a standard laboratory setting.

-

Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Reagent Preparation: In the flask, dissolve 3,4-dimethylphenol (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

-

Reaction Initiation: Heat the mixture to 60-70°C with vigorous stirring.

-

Addition of Chloroform: Add chloroform (1.5 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained. The reaction is exothermic and may require external cooling to control.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature. Acidify carefully with dilute hydrochloric acid until the solution is acidic (pH ~2-3).

-

Isolation: The product can be isolated by steam distillation or solvent extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-4,5-dimethylbenzaldehyde.

Chemical Reactivity and Potential Applications

The synthetic utility of 2-Hydroxy-4,5-dimethylbenzaldehyde stems from its three key reactive sites: the phenolic hydroxyl group, the aldehyde carbonyl group, and the activated aromatic ring. This trifecta of functionality makes it a valuable building block for more complex molecules.

A primary application of salicylaldehyde derivatives is in the synthesis of Schiff bases . These compounds are formed through the condensation reaction between the aldehyde and a primary amine. The resulting Schiff bases, particularly those derived from 2-hydroxy-substituted aldehydes, are exceptional ligands for coordinating with a wide range of metal ions, forming stable metal complexes used in catalysis, materials science, and as biomimetic models.

Caption: General workflow for the synthesis of a Schiff base from 2-Hydroxy-4,5-dimethylbenzaldehyde.

Beyond coordination chemistry, this compound serves as a precursor for various heterocyclic systems and could be explored as an intermediate in the synthesis of novel pharmaceutical scaffolds, leveraging the established biological activities of salicylaldehyde derivatives.

Safety and Handling

Proper handling of 2-Hydroxy-4,5-dimethylbenzaldehyde is essential. According to its GHS classification, it is an irritant. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

| Safety Information | Details | Source |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338, etc. |

Conclusion

2-Hydroxy-4,5-dimethylbenzaldehyde is a well-defined chemical compound with significant potential as a synthetic intermediate. Its structure, characterized by ortho-hydroxy and aldehyde groups on a dimethyl-substituted benzene ring, makes it an ideal candidate for constructing complex molecular architectures such as Schiff base ligands and heterocyclic compounds. The established Reimer-Tiemann reaction provides a reliable pathway for its synthesis, enabling its use in diverse research and development applications, from materials science to medicinal chemistry.

References

-

2-hydroxy-4,5-dimethylbenzaldehyde (C9H10O2). PubChemLite. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4,5-dimethylbenzaldehyde

This guide provides an in-depth analysis of the key spectroscopic data for the structural elucidation of 2-Hydroxy-4,5-dimethylbenzaldehyde. As a crucial intermediate in various chemical syntheses, a thorough understanding of its spectral signature is paramount for researchers and drug development professionals. This document moves beyond a simple data repository to explain the causal relationships between the molecule's structure and its spectral properties, ensuring a robust framework for its identification and characterization.

Molecular Structure and Spectroscopic Overview

The structure of 2-Hydroxy-4,5-dimethylbenzaldehyde dictates a unique set of spectroscopic features. The interplay between the hydroxyl, aldehyde, and methyl functional groups on the aromatic ring gives rise to a distinct fingerprint in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Caption: Molecular structure of 2-Hydroxy-4,5-dimethylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Hydroxy-4,5-dimethylbenzaldehyde, we can predict the following key signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to be characterized by sharp, well-resolved signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the two methyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Hydroxy-4,5-dimethylbenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 | Singlet | 1H | -OH | The phenolic proton is expected to be significantly downfield due to hydrogen bonding with the adjacent aldehyde's carbonyl oxygen. |

| ~9.8 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current. |

| ~7.3 | Singlet | 1H | Ar-H (H-6) | This aromatic proton is ortho to the electron-withdrawing aldehyde group, shifting it downfield. |

| ~6.8 | Singlet | 1H | Ar-H (H-3) | This aromatic proton is ortho to the electron-donating hydroxyl group, causing an upfield shift. |

| ~2.2 | Singlet | 3H | -CH₃ (at C-4) | Aromatic methyl protons typically appear in this region. |

| ~2.2 | Singlet | 3H | -CH₃ (at C-5) | The two methyl groups are in slightly different electronic environments but are predicted to have very similar chemical shifts. |

Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes and related structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Hydroxy-4,5-dimethylbenzaldehyde

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C=O | The aldehyde carbonyl carbon is characteristically found at a very downfield chemical shift. |

| ~160 | C-OH | The carbon attached to the hydroxyl group is deshielded by the oxygen atom. |

| ~140 | C-CH₃ (C-4) | Aromatic carbon attached to a methyl group. |

| ~138 | C-CH₃ (C-5) | Aromatic carbon attached to a methyl group. |

| ~125 | C-H (C-6) | Aromatic methine carbon. |

| ~120 | C-CHO | The carbon to which the aldehyde group is attached. |

| ~118 | C-H (C-3) | Aromatic methine carbon. |

| ~19 | -CH₃ | Methyl carbon. |

| ~18 | -CH₃ | Methyl carbon. |

Note: Predicted values are based on typical chemical shifts for substituted benzaldehydes and related structures.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Hydroxy-4,5-dimethylbenzaldehyde will be dominated by absorptions corresponding to the O-H, C-H, C=O, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for 2-Hydroxy-4,5-dimethylbenzaldehyde

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the phenolic hydroxyl group. |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |

| 2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the methyl groups. |

| ~1650 | Strong | C=O stretch | The carbonyl stretch of the aldehyde is a very strong and characteristic absorption. Conjugation with the aromatic ring and hydrogen bonding with the ortho-hydroxyl group will lower its frequency. |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1250 | Strong | C-O stretch | Phenolic C-O bond vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Hydroxy-4,5-dimethylbenzaldehyde, the molecular formula is C₉H₁₀O₂, giving a monoisotopic mass of approximately 150.07 g/mol .[1]

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be dictated by the stability of the resulting ions.

Caption: Predicted key fragmentation pathways for 2-Hydroxy-4,5-dimethylbenzaldehyde in EI-MS.

Key Predicted Fragments:

-

m/z 150 (M⁺): The molecular ion.

-

m/z 149 ([M-H]⁺): Loss of a hydrogen atom, likely from the aldehyde, to form a stable acylium ion. This is often a very intense peak for benzaldehydes.

-

m/z 121 ([M-CHO]⁺): Loss of the formyl radical (-CHO).

-

m/z 135 ([M-CH₃]⁺): Loss of a methyl radical.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are standard protocols for the analysis of a solid organic compound like 2-Hydroxy-4,5-dimethylbenzaldehyde.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ may be required for less soluble compounds and to clearly observe the hydroxyl proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically appropriate.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A spectral width of 0 to 220 ppm is standard.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Data Acquisition: Introduce the sample into the instrument, typically via a direct insertion probe for solid samples in EI-MS or via direct infusion or coupled to a liquid chromatograph for ESI-MS. Acquire the spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-Hydroxy-4,5-dimethylbenzaldehyde. By grounding these predictions in the fundamental principles of spectroscopy and drawing parallels with known, structurally similar molecules, we have constructed a robust framework for the identification and characterization of this compound. The provided protocols offer a standardized approach for obtaining experimental data, which would be the ultimate confirmation of the analyses presented herein. This document serves as a valuable resource for scientists engaged in the synthesis, quality control, and application of this and related chemical entities.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Human Metabolome Database. HMDB. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

PubChem. National Center for Biotechnology Information. 2-hydroxy-4,5-dimethylbenzaldehyde. [Link]

Sources

The Versatile Scaffold: Unlocking the Research Potential of 2-Hydroxy-4,5-dimethylbenzaldehyde Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes are a cornerstone in the synthesis of novel bioactive compounds. Among these, 2-hydroxy-4,5-dimethylbenzaldehyde presents a particularly valuable scaffold. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde, and two methyl groups on the aromatic ring, provides a foundation for the development of a diverse range of derivatives. This guide explores the synthesis of this core molecule and its subsequent derivatization, with a primary focus on its promising applications in medicinal chemistry and materials science. We will delve into the anticancer and antimicrobial properties of its Schiff base and metal complex derivatives, elucidating their mechanisms of action and presenting relevant in-vitro data. Furthermore, we will explore the emerging application of these derivatives as fluorescent chemosensors. This document serves as a comprehensive resource, providing both the theoretical underpinnings and practical experimental protocols to empower researchers in their exploration of this versatile chemical entity.

Introduction: The Chemical Significance of 2-Hydroxy-4,5-dimethylbenzaldehyde

The substituted benzaldehyde motif is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The reactivity of the aldehyde group, coupled with the electronic effects of substituents on the aromatic ring, allows for the creation of diverse molecular architectures with a wide spectrum of biological activities.

The Enduring Relevance of the Benzaldehyde Motif

Substituted benzaldehydes are crucial intermediates in the synthesis of various heterocyclic compounds, Schiff bases, and chalcones, all of which are classes of compounds with significant pharmacological importance.[1] The versatility of the benzaldehyde scaffold allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Physicochemical Properties of 2-Hydroxy-4,5-dimethylbenzaldehyde

The 2-hydroxy-4,5-dimethylbenzaldehyde molecule possesses a unique combination of functional groups that dictate its reactivity and potential applications. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the aldehyde, influencing its conformation and reactivity. The electron-donating methyl groups at the 4 and 5 positions increase the electron density of the aromatic ring, potentially modulating the biological activity of its derivatives.

A Glimpse into Potential Research Applications

The derivatives of 2-hydroxy-4,5-dimethylbenzaldehyde have shown significant promise in several key research areas:

-

Anticancer Agents: Schiff base derivatives have demonstrated cytotoxic activity against various cancer cell lines.

-

Antimicrobial Compounds: Both the Schiff bases and their metal complexes exhibit broad-spectrum activity against pathogenic bacteria and fungi.

-

Fluorescent Chemosensors: The strategic incorporation of this scaffold into larger molecular systems can lead to "turn-on" fluorescent probes for the detection of metal ions and other analytes.

Synthesis of the Core Scaffold and Its Derivatives

The journey into the research applications of 2-hydroxy-4,5-dimethylbenzaldehyde derivatives begins with the efficient synthesis of the core molecule and its subsequent elaboration into more complex structures.

Crafting the Core: Synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde

A common and effective method for the synthesis of 2-hydroxy-4,5-dimethylbenzaldehyde is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[2] In this case, the starting material is 3,4-dimethylphenol.

The Reimer-Tiemann reaction utilizes chloroform in a basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile to attack the electron-rich phenoxide ion.[2][3]

Experimental Protocol: Reimer-Tiemann Formylation of 3,4-Dimethylphenol

Materials:

-

3,4-Dimethylphenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethylphenol in ethanol.

-

Add a concentrated aqueous solution of sodium hydroxide to the flask and stir until the phenol has completely dissolved to form the sodium phenoxide.

-

Heat the mixture to 60-70°C with vigorous stirring.

-

Add chloroform dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Logical Workflow for the Reimer-Tiemann Reaction:

Caption: Workflow for the synthesis of 2-Hydroxy-4,5-dimethylbenzaldehyde.

A Gateway to Bioactivity: Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[4] This reaction is a cornerstone for generating a vast library of derivatives from 2-hydroxy-4,5-dimethylbenzaldehyde, each with potentially unique biological properties.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

Materials:

-

2-Hydroxy-4,5-dimethylbenzaldehyde

-

A primary amine (e.g., substituted aniline, aminopyridine)

-

Absolute ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and magnetic stir bar

Procedure:

-

Dissolve 2-hydroxy-4,5-dimethylbenzaldehyde (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask.

-

In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

-

Add the amine solution to the aldehyde solution with continuous stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[5]

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent.[6]

Logical Workflow for Schiff Base Synthesis:

Caption: General workflow for the synthesis of Schiff base derivatives.

Enhancing Bioactivity: Synthesis of Metal Complexes

The nitrogen and oxygen atoms in Schiff bases derived from 2-hydroxybenzaldehydes are excellent chelating agents for a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.[7]

Experimental Protocol: General Synthesis of a Metal Complex

Materials:

-

Synthesized Schiff base ligand

-

A metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂)

-

Methanol or ethanol

Procedure:

-

Dissolve the Schiff base ligand in hot ethanol.

-

In a separate flask, dissolve the metal salt in ethanol.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

A change in color and/or the formation of a precipitate usually indicates complex formation.

-

Reflux the mixture for 1-2 hours to ensure complete reaction.

-

Cool the mixture to room temperature.

-

Collect the precipitated metal complex by filtration, wash with cold ethanol, and dry in a desiccator.

Anticancer Applications of 2-Hydroxy-4,5-dimethylbenzaldehyde Derivatives

A growing body of evidence suggests that Schiff base derivatives of substituted benzaldehydes possess significant anticancer properties. Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Benzaldehyde derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis and the inhibition of pro-survival signaling pathways.[8]

Research has indicated that benzaldehyde derivatives can suppress major signaling pathways that are frequently activated in cancer, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[8] These pathways are critical for cell growth, proliferation, and survival. By inhibiting these cascades, these compounds can effectively halt the uncontrolled growth of cancer cells.

Signaling Pathway Inhibition by Benzaldehyde Derivatives:

Caption: Inhibition of key cancer signaling pathways.

In Vitro Cytotoxicity

The cytotoxic potential of 2-hydroxy-4,5-dimethylbenzaldehyde derivatives is typically evaluated using in vitro assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound.

Table 1: Cytotoxicity Data (IC₅₀) of Selected Benzaldehyde Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [8] |

| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.15 | [8] |

| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.09 | [8] |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [8] |

| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [8] |

| 2,5-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.29 | [8] |

| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.17 | [8] |

| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [8] |

| 2-Hydroxy-4-methylbenzaldehyde | Various Cancer Cell Lines | > 5.00 | [8] |

| 2-Hydroxy-5-methylbenzaldehyde | Various Cancer Cell Lines | > 5.00 | [8] |

| Benzimidazole-Chalcone Derivative 23a | A549 (Lung) | 9.73 µM | [9] |

| Benzimidazole-Chalcone Derivative 23a | MCF-7 (Breast) | 8.91 µM | [9] |

| Benzimidazole-Chalcone Derivative 23a | HEP-G2 (Liver) | 10.93 µM | [9] |

| Benzimidazole-Chalcone Derivative 23a | OVCAR-3 (Ovarian) | 10.76 µM | [9] |

Note: Data for 2-hydroxy-4,5-dimethylbenzaldehyde derivatives specifically is still emerging. The table provides data for structurally related compounds to indicate the potential for this class of molecules.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[8]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-hydroxy-4,5-dimethylbenzaldehyde derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Antimicrobial Properties of 2-Hydroxy-4,5-dimethylbenzaldehyde Derivatives

In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Derivatives of 2-hydroxy-4,5-dimethylbenzaldehyde have demonstrated promising activity against a range of pathogenic microorganisms.

A Broad Spectrum of Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[7][10]

Structure-Activity Relationships

The antimicrobial activity of these derivatives is influenced by the nature of the substituents on both the benzaldehyde and the amine portions of the molecule. The formation of metal complexes can also significantly enhance the antimicrobial potency.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Benzaldehyde Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2,5-dihydroxybenzaldehyde derived Schiff base (S6) | S. aureus | 62.5 | [11] |

| 2,5-dihydroxybenzaldehyde derived Schiff base (S3) | E. coli | 50 | [11] |

| 2,5-dihydroxybenzaldehyde derived Schiff base (S7) | P. aeruginosa | 62.5 | [11] |

| 2-Hydroxy-4-methoxybenzaldehyde Schiff base | Aspergillus flavus | 100 (0.1 mg/mL) | [12] |

Note: Specific MIC values for 2-hydroxy-4,5-dimethylbenzaldehyde derivatives are an active area of research. The data presented is for structurally similar compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[13]

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Emerging Application: Fluorescent Chemosensors

Beyond their biological activities, derivatives of 2-hydroxy-4,5-dimethylbenzaldehyde are being explored for their potential as fluorescent chemosensors.

The Principles of "Turn-on" Fluorescence

Certain non-fluorescent or weakly fluorescent molecules can be designed to exhibit a significant increase in fluorescence intensity upon binding to a specific analyte, a phenomenon known as "turn-on" fluorescence.[14] This principle is the basis for highly sensitive and selective chemosensors.

A Scaffold for Sensing

The Schiff base derivatives of 2-hydroxy-4,5-dimethylbenzaldehyde can be designed to act as fluorescent probes. The imine nitrogen and the hydroxyl oxygen can serve as a binding site for metal ions. This binding event can alter the electronic properties of the molecule, leading to a change in its fluorescence characteristics.[15][16]

Potential for Metal Ion Detection and Beyond

These fluorescent chemosensors have potential applications in environmental monitoring for the detection of heavy metal ions and in biological imaging to visualize the distribution of specific analytes within cells.

Key Experimental Considerations

The development of fluorescent chemosensors involves the careful characterization of their photophysical properties, including absorption and emission spectra, quantum yield, and selectivity towards the target analyte in the presence of other potentially interfering species.

Conclusion and Future Perspectives

2-Hydroxy-4,5-dimethylbenzaldehyde is a versatile and valuable building block in modern chemical research. Its derivatives, particularly Schiff bases and their metal complexes, have demonstrated significant potential as anticancer and antimicrobial agents. The underlying mechanisms of action, which involve the modulation of key cellular pathways, provide a strong rationale for their further development. Furthermore, the emerging application of these compounds as fluorescent chemosensors opens up new avenues for their use in analytical and bioanalytical chemistry.

Future research in this area should focus on the synthesis and screening of larger libraries of 2-hydroxy-4,5-dimethylbenzaldehyde derivatives to establish more definitive structure-activity relationships. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued exploration of this remarkable scaffold is poised to yield new and innovative solutions in medicine and materials science.

References

-

Reimer–Tiemann reaction. In: Wikipedia. ; 2023. [Link]

-

Introduction to Schiff Base. SciSpace - Author, 2023. [Link]

-

Antibacterial and antifungal MIC (µg/ml) of the Schiff bases. ResearchGate. [Link]

-

the reimer-tiemann reaction. Sciencemadness.org. [Link]

-

Reimer–Tiemann reaction. L.S.College, Muzaffarpur. Published December 31, 2021. [Link]

-

THE REIhtER-TIEMANN REACTION. Sciencemadness. [Link]

-

Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. National Institutes of Health. [Link]

-

ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

-

Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion. Semantic Scholar. [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Published November 25, 2021. [Link]

-

Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. ResearchGate. Published May 4, 2023. [Link]

-

Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. National Institutes of Health. [Link]

-

Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? ResearchGate. Published December 3, 2014. [Link]

-

Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI. [Link]

-

Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]

-

lines ic50 values: Topics by Science.gov. Science.gov. [Link]

-

fluorescent chemosensor based: Topics by Science.gov. Science.gov. [Link]

-

Schiff bases: A short review of their antimicrobial activities. ResearchGate. Published October 31, 2025. [Link]

-

Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies. [Link]

-

A dual-channel chemosensor based on 2-hydroxy-5-methyl-1,3-benzenedialdehyde for fluorescence detection and colorimetric recognition of glutamic acid. Semantic Scholar. [Link]

-

Recent progress in fluorescent chemosensors for selective aldehyde detection. PubMed Central. Published April 1, 2025. [Link]

-

Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes. PubMed. Published October 11, 2017. [Link]

-

Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar. Published January 31, 2019. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. (PDF) Introduction to Schiff Base (2023) | Sophie De Oliveira | 2 Citations [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijmrsti.com [ijmrsti.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antiaflatoxigenic and Antimicrobial Activities of Schiff Bases of 2-Hydroxy-4-methoxybenzaldehyde, Cinnamaldehyde, and Similar Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of a 2-hydroxy-1-naphthaldehyde -based fluorescent chemosensor for selective detection of aluminium ion | Semantic Scholar [semanticscholar.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Biological activity of novel 2-Hydroxy-4,5-dimethylbenzaldehyde derivatives

<_ An In-depth Technical Guide on the Biological Activity of Novel 2-Hydroxy-4,5-dimethylbenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary